molecular formula C14H20N2O2 B5507130 N-(2,5-dimethylphenyl)-2-(4-morpholinyl)acetamide

N-(2,5-dimethylphenyl)-2-(4-morpholinyl)acetamide

Cat. No. B5507130
M. Wt: 248.32 g/mol
InChI Key: SHCXAMXAAZXQRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Process : A study by (Samreen Gul et al., 2017) describes the synthesis of related acetamide derivatives. They were prepared through a multi-step process involving esterification, conversion to hydrazides, and subsequent reactions to form the desired acetamide compounds.

  • Derivatives Synthesis : Another approach is seen in the work by (D. S. Mansuroğlu et al., 2008), where similar acetamides were synthesized and characterized, including their nickel and copper complexes.

Molecular Structure Analysis

  • Crystal Structure : The study of the crystal structure of related compounds is essential for understanding the molecular structure. (Yakup Baran et al., 2011) analyzed the crystal structure of N-(acetamide) morpholinium bromide, providing insights into intermolecular hydrogen bonds and crystal system.

  • Structural Properties : Research by (V. Arjunan et al., 2012) on similar dimethylphenyl-acetamide compounds utilized spectroscopic investigations and quantum chemical studies to understand the structural and thermodynamical characteristics.

Chemical Reactions and Properties

  • Reaction Mechanisms : A study on the reactions of related carbonyl compounds in basic solutions by (K. Bowden et al., 1997) provides insights into the reaction mechanisms and kinetics of similar acetamide compounds.

  • Antimicrobial Evaluation : The antimicrobial properties of similar compounds were evaluated in a study by (V. Kanagarajan et al., 2010), which synthesized and tested acetamides for their antibacterial and antifungal activities.

Physical Properties Analysis

  • Spectroscopic Properties : The spectroscopic analysis of N-(acetamide) morpholinium, as discussed by (Yakup Baran et al., 2011), provides valuable information on the physical properties of similar compounds.

  • Molecular Docking and Vibrational Study : The molecular docking and vibrational spectroscopy of related compounds, as investigated by (A. El-Azab et al., 2016), offer insights into the electronic structure and potential biological interactions.

Chemical Properties Analysis

  • Biological Screening : Studies like that of (A. Rehman et al., 2013) on sulfanyl acetamide derivatives provide an understanding of the chemical properties, including their enzymatic interactions and potential biological activities.

  • In Vitro Evaluation : The in vitro evaluation of biolabile acetamides, as performed in the research by (V. Kanagarajan et al., 2010), sheds light on the chemical properties and efficacy of similar compounds against various strains.

Scientific Research Applications

Antifungal Applications

One study discovered that derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, including those with structural similarities to N-(2,5-dimethylphenyl)-2-(4-morpholinyl)acetamide, act as broad-spectrum antifungal agents. These compounds demonstrated significant antifungal activity against Candida species and Aspergillus species, with optimization leading to compounds like N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, showing promise against a range of fungi including molds and dermatophytes. The compounds were characterized by improved plasmatic stability and demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection, highlighting their potential as antifungal therapeutics (Bardiot et al., 2015).

Structural Studies and Potential Pesticide Applications

Research into the structural aspects of amide-containing isoquinoline derivatives, which share functional groups with N-(2,5-dimethylphenyl)-2-(4-morpholinyl)acetamide, has revealed their ability to form gels or crystalline solids upon treatment with various mineral acids. These compounds also demonstrated enhanced fluorescence emission when forming host–guest complexes, suggesting potential applications in materials science and as bioimaging agents (Karmakar et al., 2007).

Antimicrobial and Hemolytic Activity

A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed their potential as antimicrobial agents. These compounds showed varying degrees of activity against selected microbial species, with certain derivatives demonstrating potent antimicrobial properties. The research suggests these compounds could be explored further for antimicrobial applications, although some showed higher cytotoxicity, indicating a need for careful evaluation of their therapeutic potential (Gul et al., 2017).

Analgesic and Anti-Inflammatory Applications

Another area of research focuses on the analgesic and anti-inflammatory properties of compounds structurally related to N-(2,5-dimethylphenyl)-2-(4-morpholinyl)acetamide. For instance, the study of 5-benzylidenerhodanine-3-acetamides revealed their inhibitory activities against acetylcholinesterase, suggesting potential applications in pain management and inflammation control. Modifications in the amide part and substitutions on the benzylidene moiety affected the anti-AChE activity, indicating the importance of structural optimization for enhanced therapeutic effects (Shafii et al., 2015).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-3-4-12(2)13(9-11)15-14(17)10-16-5-7-18-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCXAMXAAZXQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(morpholin-4-yl)acetamide

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